Welcome to the BenchChem Online Store!
molecular formula C11H11N3O3 B1228156 N-(4-Cyanophenyl)-N'-(2-carboxyethyl)urea CAS No. 74390-15-1

N-(4-Cyanophenyl)-N'-(2-carboxyethyl)urea

Cat. No. B1228156
M. Wt: 233.22 g/mol
InChI Key: AWCDLPKQSGESKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05314902

Procedure details

Under a nitrogen blanket, a mixture of β-alanine (4.4 g; 49 mmoles), sodium hydroxide (2.0 g; 50 mmoles) and methanol (300 ml) was added rapidly to a suspension of 4-cyanophenylisocyanate (8.0 g; 55 mmoles) in ethyl acetate (300 ml). The mixture was stirred at 40° C. for 15 hrs and the volume was reduced to about 150 ml by distillation at reduced pressure. The solid was filtered off, washed with ethyl acetate and dried to yield 7 g of crude product. FAB-MS: MH+=232.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].CO.[C:11]([C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=[O:21])=[CH:15][CH:14]=1)#[N:12]>C(OCC)(=O)C>[C:11]([C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:20]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:21])=[CH:17][CH:18]=1)#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N=C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the volume was reduced to about 150 ml by distillation at reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(=O)NCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.